rac-(2R,4R)-2-methyl-4-phenylpiperidine, cis
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Overview
Description
rac-(2R,4R)-2-methyl-4-phenylpiperidine, cis is a chiral compound with significant interest in organic chemistry due to its unique stereochemistry and potential applications in various fields. This compound is characterized by its cis configuration, where the substituents on the piperidine ring are on the same side, leading to distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,4R)-2-methyl-4-phenylpiperidine, cis typically involves diastereoselective reactions to ensure the correct stereochemistry. One common method is the diastereoselective intramolecular 5-exo-tet ring closure reaction. This reaction is often catalyzed by zinc or magnesium enolates, which help control the transition state and ensure high diastereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, separation techniques such as chromatography are employed to isolate the desired diastereomer.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,4R)-2-methyl-4-phenylpiperidine, cis undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
rac-(2R,4R)-2-methyl-4-phenylpiperidine, cis has several applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: Its unique stereochemistry makes it a valuable tool in studying enzyme-substrate interactions and protein binding.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of rac-(2R,4R)-2-methyl-4-phenylpiperidine, cis involves its interaction with molecular targets such as enzymes and receptors. The cis configuration allows for specific binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
rac-(2S,4S)-2-methyl-4-phenylpiperidine, cis: This compound has a similar structure but different stereochemistry, leading to distinct chemical and biological properties.
rac-(2R,4R)-2-methyl-4-hydroxyproline, cis: Another chiral compound with applications in organic synthesis and medicinal chemistry.
Uniqueness
rac-(2R,4R)-2-methyl-4-phenylpiperidine, cis is unique due to its specific cis configuration and the resulting stereochemical properties. This makes it particularly valuable in applications requiring precise chiral interactions, such as drug development and enzyme studies.
Properties
CAS No. |
1161787-97-8 |
---|---|
Molecular Formula |
C12H17N |
Molecular Weight |
175.3 |
Purity |
95 |
Origin of Product |
United States |
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